N-(4-Ethylphenyl)-3-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide
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Overview
Description
N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide typically involves the condensation reaction between 4-ethylbenzaldehyde and 4-methoxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Ethylphenyl)methylene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(4-Ethylphenyl)methylene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N-(4-Ethylphenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide is unique due to its specific structural features, such as the presence of both ethyl and methoxy substituents, which contribute to its distinct chemical and biological properties. These structural elements enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C20H23N3O3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C20H23N3O3/c1-3-15-4-8-17(9-5-15)22-19(24)12-13-20(25)23-21-14-16-6-10-18(26-2)11-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)(H,23,25)/b21-14+ |
InChI Key |
UKAMUHOAFWTUHW-KGENOOAVSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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